molecular formula C26H27N3O3S B2702947 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 689740-36-1

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B2702947
CAS No.: 689740-36-1
M. Wt: 461.58
InChI Key: RSXFJOXAQSAHMG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes. Key structural features include:

  • A thieno[2,3-d]pyrimidine-2,4-dione core with 5,6-dimethyl substituents, enhancing planarity and hydrophobic interactions.
  • An N-(4-methylbenzyl)acetamide side chain, which may facilitate hydrogen bonding and solubility modulation.

Properties

CAS No.

689740-36-1

Molecular Formula

C26H27N3O3S

Molecular Weight

461.58

IUPAC Name

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-17-9-11-21(12-10-17)15-27-22(30)16-29-25-23(18(2)19(3)33-25)24(31)28(26(29)32)14-13-20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3,(H,27,30)

InChI Key

RSXFJOXAQSAHMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a synthetic organic molecule belonging to the thienopyrimidine class. This compound exhibits a range of biological activities that make it a subject of interest for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H23N5O3S
  • Molecular Weight : 437.5 g/mol
  • IUPAC Name : 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(4-methylbenzyl)acetamide
  • InChI Key : DOXKBDNUYZZNRJ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could disrupt metabolic pathways.
  • Receptor Modulation : It may interact with various cellular receptors, altering signal transduction pathways that are crucial for cellular functions.
  • DNA/RNA Interaction : The compound could intercalate with DNA or RNA molecules, potentially affecting gene expression and protein synthesis.

Biological Activity

Research indicates that compounds in the thienopyrimidine class often exhibit significant pharmacological properties. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Studies have shown that thienopyrimidine derivatives possess anticancer properties. For instance:

  • A study identified a novel anticancer compound through screening a drug library on multicellular spheroids, highlighting the importance of structural features similar to those found in this compound .

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial activity:

  • Research has indicated that modifications in the thienopyrimidine structure can lead to enhanced antibacterial and antifungal activities. The presence of the phenylethyl group in this compound may contribute to its efficacy against various pathogens.

Analgesic and Anti-inflammatory Effects

Some thienopyrimidine compounds exhibit analgesic and anti-inflammatory properties:

  • The potential for this compound to modulate pain pathways or inflammatory responses is an area of ongoing research. Its interaction with specific receptors involved in pain perception could be a focus for future studies.

Comparative Analysis with Similar Compounds

A comparison with related compounds can provide insights into the unique biological activities of this compound:

Compound NameMolecular WeightBiological Activity
2-amino-4,6-dimethylthieno[2,3-d]pyrimidine198.25 g/molAnticancer
3-methyl-1-phenyl-1H-pyrazol-5-amine202.25 g/molAntimicrobial
Benzyl [5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetate448.54 g/molAnalgesic

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of thienopyrimidine derivatives:

  • Anticancer Screening : A multicellular spheroid model was used to identify compounds with penetrating properties that could enhance anticancer efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the thienopyrimidine structure can significantly impact biological activity, suggesting avenues for drug optimization.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Core Substituents Side Chain Modifications Reference
Target Compound 5,6-dimethyl; 3-(2-phenylethyl) N-(4-methylbenzyl)acetamide N/A
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide 5,6-dimethyl; 3-ethyl N-(4-methylphenyl)acetamide; sulfanyl linkage
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-fused thienopyrimidine N-phenylacetamide; ether linkage
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidinone core; no thiophene fusion N-benzylacetamide; thioether linkage

Key Observations:

Sulfanyl vs. Acetamide Linkages: Sulfanyl groups (e.g., ) may reduce hydrogen-bonding capacity compared to acetamide moieties, impacting solubility and target interactions.

Substituent Effects: The 3-(2-phenylethyl) group in the target compound increases steric bulk and lipophilicity compared to smaller alkyl groups (e.g., ethyl in ), which could enhance membrane permeability but reduce aqueous solubility. N-(4-methylbenzyl)acetamide vs.

Challenges :

  • The 2-phenylethyl substituent in the target compound may require multi-step alkylation or Grignard reactions, complicating regioselectivity.
  • Crystallization issues are common in lipophilic analogs (e.g., ), necessitating optimized solvent systems.

Physicochemical and Spectral Comparisons

Table 3: Selected Physicochemical Data

Compound (Reference) Melting Point (°C) IR (cm⁻¹) $ ^1H $-NMR Key Signals (δ, ppm)
Target Compound N/A Expected: ~1700 (C=O) Anticipated: 2.2–2.5 (CH3), 7.1–7.3 (ArH)
Analog 196–198 2220 (CN), 1719 (C=O) 4.11 (SCH2), 7.27–7.60 (ArH)
Analog 197–198 N/A 2.43–3.18 (CH2), 7.23–7.56 (ArH)

Spectral Insights :

  • IR : Acetamide C=O stretches (~1700 cm⁻¹) and CN groups (~2220 cm⁻¹) are critical for functional group confirmation .
  • NMR : Methyl groups (δ 2.1–2.5) and aromatic protons (δ 7.0–7.6) are consistent across analogs, aiding structural validation.

Q & A

Q. What synthetic routes and reaction conditions are recommended for preparing this compound, and how can yield be optimized?

  • Methodological Answer : Synthesis of analogous thieno[2,3-d]pyrimidine derivatives typically involves:
  • Cyclocondensation : Reacting thiourea derivatives with α,β-unsaturated ketones in refluxing ethanol or DMF (e.g., 80% yield achieved in for a related compound using DMSO-d6 as a solvent) .

  • N-Alkylation : Introducing phenylethyl or methylbenzyl groups via nucleophilic substitution under basic conditions (K₂CO₃/acetone, 50–60°C) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/ethanol mixtures .

  • Key Parameters : Reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric control of reagents (1:1.2 molar ratio) .

    • Example Data Table :
StepConditionsYieldReference
CyclocondensationDMF, 100°C, 24 hrs80%
N-AlkylationK₂CO₃/acetone, 60°C, 12 hrs50–53%
RecrystallizationDMSO/ethanol, slow evaporation>95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Use DMSO-d6 at 300 MHz to resolve aromatic protons (δ 6.01–8.6 ppm) and acetamide NH signals (δ 10.10–12.50 ppm). Compare integrals to confirm substituent ratios .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344–362 for analogs) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian or ORCA software to minimize energy states (B3LYP/6-31G* basis set) .
  • Electronic Properties : Calculate HOMO-LUMO gaps to assess redox activity (e.g., ΔE < 3 eV suggests high reactivity).
  • Reactivity Hotspots : Identify electrophilic regions (Mulliken charges) on the pyrimidine ring and acetamide moiety for targeted functionalization .

Q. What strategies resolve contradictions between crystallographic data and computational predictions?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for iterative refinement, adjusting thermal parameters and hydrogen atom positions .
  • Hydrogen Bond Analysis : Apply Etter’s graph set analysis () to validate intermolecular interactions (e.g., N–H···O=C motifs) .
  • Validation Metrics : Cross-check R-factors (<0.05) and residual electron density maps (<0.3 eÅ⁻³) .

Q. How can flow chemistry improve synthesis scalability and reproducibility?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time (10–30 mins) and temperature (70–90°C) to enhance mixing and reduce side products .
  • In-Line Monitoring : Use UV-Vis or IR sensors for real-time tracking of reaction progress .
  • Case Study : A 5-step flow synthesis of a related pyrimidine achieved 5% overall yield with 95% purity .

Q. How do substituent variations impact hydrogen bonding in crystal packing?

  • Methodological Answer :
  • X-Ray Diffraction : Compare crystal structures of analogs (e.g., phenylethyl vs. cyclohexyl substituents) to identify packing motifs .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs in ) to predict solubility and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and mass spectrometry data?

  • Methodological Answer :
  • Cross-Validation : Repeat NMR in CDCl₃ or D₂O to confirm proton assignments (e.g., exchangeable NH signals in DMSO-d6 may vanish in D₂O) .
  • High-Resolution MS : Use HRMS to distinguish [M+H]+ from isobaric impurities (e.g., m/z 344.21 vs. 344.18) .
  • Elemental Analysis : Resolve stoichiometric mismatches (e.g., S% deviation >0.1% indicates impurities) .

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